molecular formula C23H38N2O5 B1260282 5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid

5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid

Cat. No. B1260282
M. Wt: 422.6 g/mol
InChI Key: YDUZXFXPORORCL-XAFOFORCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Volicitin is a hydroxy fatty acid.

Scientific Research Applications

  • Biosynthesis Precursor : 5-Amino-4-oxopentanoic acid, a precursor in the biosynthesis of biologically active porphyrins like chlorophyll and heme, is central in photosynthesis, oxygen transport, and electron transport. This study describes a scheme to prepare isotopomers of this compound (Shrestha‐Dawadi & Lugtenburg, 2003).

  • HIV-Protease Assay : An amino acid derivative was used for the solid-phase peptide synthesis of oligopeptides, serving as sequence-specific chromogenic protease substrates, useful in detecting HIV-protease activity (Badalassi, Nguyen, Crotti & Reymond, 2002).

  • Enzymatic Oxidation in Algae : In the red alga Lithothamnion corallioides, enzymatic oxidation of certain acids, similar to the structure of the compound , leads to the formation of conjugated tetraene fatty acids and bis allylic hydroxy acids, revealing complex enzymatic pathways (Hamberg, 1993).

  • Tyrosinase Inhibition in Pineapple : In pineapple fruit, sulfur-containing compounds structurally similar to 5-amino-2-[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid showed inhibitory activities against tyrosinase, potentially contributing to anti-browning effects and skin whitening applications in cosmetics (Zheng et al., 2010).

  • Synthesis and Characterization : Various studies focus on the synthesis and characterization of derivatives and isotopomers of amino acids like 5-amino-4-oxopentanoic acid, exploring different methods and applications in biochemistry and pharmaceutical research. These studies contribute to understanding the versatility and potential uses of these compounds in scientific research (Burger, Rudolph, Neuhauser & Gold, 1992).

properties

Product Name

5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid

Molecular Formula

C23H38N2O5

Molecular Weight

422.6 g/mol

IUPAC Name

5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C23H38N2O5/c1-19(26)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-22(28)25-20(23(29)30)17-18-21(24)27/h2-3,7,9,13,15,19-20,26H,4-6,8,10-12,14,16-18H2,1H3,(H2,24,27)(H,25,28)(H,29,30)/b3-2-,9-7-,15-13-

InChI Key

YDUZXFXPORORCL-XAFOFORCSA-N

Isomeric SMILES

CC(/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NC(CCC(=O)N)C(=O)O)O

Canonical SMILES

CC(C=CCC=CCC=CCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O)O

synonyms

N-(17-hydroxylinolenoyl)glutamine
volicitin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid
Reactant of Route 2
5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid
Reactant of Route 3
Reactant of Route 3
5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid
Reactant of Route 4
5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid
Reactant of Route 5
Reactant of Route 5
5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid
Reactant of Route 6
5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.